(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a quinoxaline-piperidine hybrid moiety and a thiophene-substituted enone system. Its structure combines a planar quinoxaline ring (known for intercalation and kinase inhibition) with a piperidine linker, which may enhance solubility, and a thiophene group contributing to π-conjugation and bioactivity. This unique architecture positions it as a candidate for antimicrobial, anticancer, or antiviral applications.
Properties
IUPAC Name |
(E)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(8-7-16-4-3-13-26-16)23-11-9-15(10-12-23)25-19-14-21-17-5-1-2-6-18(17)22-19/h1-8,13-15H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIIHFVQIQTCQZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Quinoxaline Moiety: Starting from o-phenylenediamine and a suitable dicarbonyl compound to form the quinoxaline ring.
Attachment of the Piperidine Ring: Reacting the quinoxaline derivative with piperidine under appropriate conditions.
Formation of the Propenone Bridge: Using a Claisen-Schmidt condensation reaction to link the piperidine-quinoxaline intermediate with thiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Potentially forming quinoxaline N-oxides or thiophene S-oxides.
Reduction: Reducing the propenone bridge to form saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoxaline or thiophene rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or S-oxides, while reduction could produce saturated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of piperidine derivatives with quinoxaline and thiophene moieties. The compound's structure is confirmed through various spectroscopic methods including NMR, IR, and mass spectrometry.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperidine, Quinoline | Reflux in ethanol | 85 |
| 2 | Thiophene derivative | Microwave irradiation | 90 |
| 3 | Final coupling | Room temperature | 75 |
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. The compound under discussion has shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Case Study:
A study published in Molecules evaluated the cytotoxic effects of several quinoxaline derivatives, including this compound. The compound was found to inhibit tubulin polymerization, a critical process for cancer cell division, leading to increased apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Quinoxaline derivatives are known to target bacterial infections effectively.
Data Findings:
In vitro assays demonstrated that the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neurological Applications
Research indicates potential applications in treating neurological disorders such as depression and anxiety. The piperidine ring structure is often associated with neuroactive compounds.
Research Insights:
A review highlighted the synthesis of similar compounds exhibiting antidepressant effects through modulation of neurotransmitter systems. The incorporation of quinoxaline suggests potential for targeting specific receptors involved in mood regulation .
Table 2: Mechanisms of Action
| Mechanism | Target Enzyme/Pathway | Effect |
|---|---|---|
| Enzyme Inhibition | COX-2 | Reduced inflammation |
| Metabolic Pathway Disruption | LDHA | Decreased glycolysis |
| Receptor Modulation | Neurotransmitter receptors | Altered neurotransmission |
Mechanism of Action
The mechanism of action of (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural novelty lies in its quinoxaline-piperidine-thiophene triad. Key comparisons with analogs include:
Key Insights :
Key Insights :
- The target compound’s quinoxaline-piperidine group may synergize with thiophene to enhance antimicrobial or anticancer activity, leveraging both intercalation (quinoxaline) and membrane disruption (thiophene).
- Piperidine’s basic nitrogen could improve cellular uptake compared to sulfonyl or nitro groups in .
Physicochemical and Electronic Properties
- UV-Vis Analysis: Thiophene-substituted chalcones exhibit strong absorbance at 300–400 nm due to π→π* transitions . The quinoxaline moiety may redshift this absorbance, enhancing photodynamic applications.
- Solubility : Piperidine increases aqueous solubility compared to halogenated derivatives (e.g., bromophenyl in ).
Biological Activity
(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Structural Overview
This compound features a unique structural configuration comprising:
- Quinoxaline moiety : Known for diverse biological activities.
- Piperidine ring : Often associated with pharmacological properties.
- Thiophene group : Imparts additional biological activity.
The presence of an α,β-unsaturated ketone suggests potential interactions with kinase enzymes, which are crucial in many cellular processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. Studies have shown that quinoxaline derivatives can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including:
- Inhibition of tubulin polymerization
- Interference with topoisomerase II-DNA interactions
- Targeting receptor tyrosine kinases (RTKs) such as VEGFR and EGFR .
A comparative analysis of similar compounds demonstrates that those containing both quinoxaline and piperidine structures often show enhanced cytotoxic effects against cancer cells.
Antimicrobial Activity
The antimicrobial potential of this compound is also noteworthy. Quinoxaline derivatives are recognized for their antibacterial properties, suggesting that this compound may inhibit bacterial growth through mechanisms similar to those observed in established antimicrobial agents .
The precise mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the compound interacts with specific molecular targets, influencing cellular signaling pathways and biochemical reactions critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoxaline Derivatives | Contains quinoxaline ring | Antibacterial, anticancer |
| Piperidine Derivatives | Contains piperidine ring | Analgesic, antipsychotic |
| Thiophene Derivatives | Contains thiophene ring | Antioxidant, anti-inflammatory |
The combination of these structural features in (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy)prop-2-en-1-one may enhance its selectivity and potency against specific biological targets compared to other compounds lacking this structural combination .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of related compounds in various therapeutic contexts:
- Anticancer Activity : A study demonstrated that quinoxaline derivatives exhibited significant cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutics like Staurosporine .
- Kinase Inhibition : Research indicates that certain derivatives can inhibit kinases involved in cancer progression, making them suitable candidates for drug development aimed at treating malignancies .
- Antimicrobial Efficacy : Similar compounds have been tested against a range of bacterial strains, showcasing their potential as effective antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer :
- IR Spectroscopy : Characterize the C=O stretch (~1640–1680 cm⁻¹) and C=N bonds (~1590–1620 cm⁻¹) to confirm the enone and quinoxaline moieties .
- ¹H-NMR : Identify key protons, such as the thiophenyl protons (δ ~7.0–7.5 ppm), piperidinyl protons (δ ~1.6–3.4 ppm), and the α,β-unsaturated ketone protons (δ ~6.5–7.5 ppm for the E-configuration) .
- X-ray Crystallography : Resolve the E-configuration of the α,β-unsaturated ketone and confirm bond angles/planarity (e.g., C-C-O in quinoxaline-piperidine linkage) .
Q. How can synthetic impurities in this compound be identified and mitigated during preparation?
- Methodological Answer :
- Chromatographic Purification : Use gradient elution (e.g., n-hexane:ethyl acetate 7:3) to separate byproducts like unreacted thiophene or incomplete piperidine-quinoxaline coupling intermediates .
- Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., hydrolyzed ketone or oxidized thiophene derivatives) with high sensitivity .
- Reaction Optimization : Control stoichiometry of reagents (e.g., CuI catalyst in click chemistry for piperidine-quinoxaline linkage) to minimize side reactions .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets (e.g., antimicrobial enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the quinoxaline moiety and active sites (e.g., bacterial DNA gyrase) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .
- QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. phenyl groups) on bioactivity using Hammett constants or DFT-derived parameters .
Q. How can contradictory bioactivity data (e.g., antimicrobial potency in different studies) be resolved?
- Methodological Answer :
- Standardized Assays : Re-evaluate MIC values using CLSI guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
- Synergistic Studies : Test compound combinations (e.g., with β-lactams) to identify confounding factors in prior assays .
- Metabolic Stability Analysis : Quantify degradation in bacterial media (e.g., HPLC at t = 0, 6, 24 hr) to rule out false negatives due to instability .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen hydrochloride or sodium salts to enhance aqueous solubility (tested via shake-flask method) .
- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to improve plasma half-life .
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl on piperidine) while maintaining E-configuration stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported crystallographic data for similar α,β-unsaturated ketones?
- Methodological Answer :
- Space Group Validation : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) using CCDC deposition codes (e.g., CCDC 1988019) .
- Thermal Ellipsoid Analysis : Re-refine problematic structures with SHELXL to resolve disorder in piperidine rings .
- DFT Benchmarking : Calculate theoretical bond lengths/angles (e.g., B3LYP/6-31G*) and cross-validate with experimental data .
Experimental Design
Q. What in vitro assays are recommended for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
